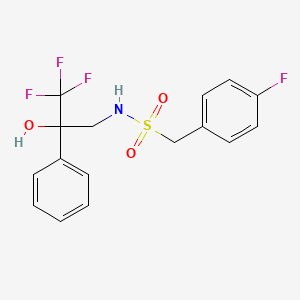

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide" is a fluorinated organic molecule that contains both a methanesulfonamide moiety and multiple fluorine atoms. The presence of fluorine atoms is known to significantly affect the physical and chemical properties of organic compounds, often enhancing their metabolic stability and altering their biological activity .

Synthesis Analysis

The synthesis of fluorinated methanesulfonamide derivatives can involve various strategies, including nucleophilic substitution reactions. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated on a benzene ring activated by sulfur-based electron-withdrawing groups, which could be a relevant method for synthesizing similar compounds . Additionally, cross-coupling reactions, such as the Sonogashira reaction, have been employed to synthesize related compounds, indicating the potential utility of palladium-catalyzed processes in the synthesis of complex fluorinated sulfonamides .

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamides can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule . X-ray diffraction analysis can also be used to determine the absolute configuration of chiral centers, which is crucial for understanding the enantioselective properties of the compound .

Chemical Reactions Analysis

Fluorinated sulfonamides can participate in various chemical reactions. The presence of fluorine can enhance the reactivity of these compounds in nucleophilic addition reactions, such as the Michael addition to α,β-unsaturated compounds . The enantioselective addition of fluorinated derivatives has been achieved using organocatalysts, which is significant for producing enantiomerically pure substances . The regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane is another example of the chemical reactivity of these compounds, leading to products that can be further transformed into pharmacologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated sulfonamides are influenced by the strong electron-withdrawing nature of both the fluorine atoms and the sulfonamide group. This can lead to increased acidity of protons adjacent to the sulfonamide, as well as altered electronic properties that can be studied using ratiometric fluorescence techniques . The fluorine atoms also contribute to the lipophilicity and stability of the molecule, which are important factors in drug design and development .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Monitoring

Polyfluoroalkyl chemicals, which share a similar fluorinated backbone to the compound , have been extensively studied for their environmental persistence and toxicological profiles. Research has focused on their microbial degradation in the environment, aiming to understand their fate and transformation processes. These studies are critical for evaluating the environmental impact of fluorinated compounds and for developing strategies to mitigate their presence in ecosystems (Liu & Avendaño, 2013).

Advancements in Green Chemistry

The synthesis and application of fluorinated compounds in green chemistry have been a significant area of research. Studies have explored aqueous fluoroalkylation reactions, highlighting the development of environmentally benign methods for incorporating fluorinated groups into target molecules. This research underscores the importance of fluorinated compounds in designing pharmaceuticals, agrochemicals, and functional materials with enhanced properties while emphasizing the need for sustainable chemical processes (Song et al., 2018).

Photocatalysis and Environmental Remediation

Fluorinated compounds have also been investigated for their role in photocatalysis and environmental remediation. Research has demonstrated the potential of fluorinated photocatalysts in the oxidation of pollutants, offering pathways for the degradation of hazardous substances in water and air. These studies contribute to the development of novel materials for environmental cleanup and pollution control, showcasing the utility of fluorinated compounds in addressing environmental challenges (Cantau et al., 2007).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c17-14-8-6-12(7-9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-4-2-1-3-5-13/h1-9,21-22H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAAEOBUXWBMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)